molecular formula C11H15N3O3 B7536573 (2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid

(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid

Cat. No. B7536573
M. Wt: 237.25 g/mol
InChI Key: YZLFJMJBMNPNTD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential for use in a variety of applications, including drug development and biochemical research. In

Scientific Research Applications

((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid has been studied for its potential use in drug development. It has been shown to have anticonvulsant and neuroprotective effects in animal models, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Mechanism of Action

The mechanism of action of ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It may enhance the activity of GABA receptors, leading to a decrease in neuronal activity and a reduction in seizures.
Biochemical and Physiological Effects:
Studies have shown that ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid has a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is its potential for use in drug development. Its anticonvulsant and neuroprotective effects make it a promising candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.

Future Directions

There are several future directions for research on ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid. One area of interest is its potential for use in the treatment of Alzheimer's disease. Studies have shown that it may have neuroprotective effects that could help to slow the progression of the disease. Another area of interest is its potential for use in the treatment of epilepsy. Further research is needed to fully understand its mechanism of action and to develop drugs based on this compound. Additionally, research could focus on the development of new synthesis methods for ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid, as well as the exploration of its potential for use in other applications, such as biochemical research.
Conclusion:
In conclusion, ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is a promising compound that has shown potential for use in drug development and biochemical research. Its anticonvulsant and neuroprotective effects make it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to develop drugs based on this compound.

Synthesis Methods

The synthesis of ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid involves the reaction of pyrazine-2-carbonyl chloride with L-leucine methyl ester hydrochloride in the presence of a base. This reaction results in the formation of the desired product, which can be purified through various methods, such as column chromatography.

properties

IUPAC Name

(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(2)5-8(11(16)17)14-10(15)9-6-12-3-4-13-9/h3-4,6-8H,5H2,1-2H3,(H,14,15)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLFJMJBMNPNTD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid

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